molecular formula C11H14N2OS B8111427 2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One

2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One

Cat. No.: B8111427
M. Wt: 222.31 g/mol
InChI Key: PAEHYVNKGLXTNJ-UHFFFAOYSA-N
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Description

2-(Thiophen-3-Yl)-2,7-Diazaspiro[44]Nonan-3-One is a spirocyclic compound that features a thiophene ring fused to a diazaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One typically involves the cycloaddition reactions of nitrile imines with arylidenethiohydantoins . The nitrile imines are generated in situ from hydrazonyl chlorides and react with the C=C and C=S dipolarophiles in the thiohydantoin moiety to form the spirocyclic structure . The reaction conditions often include refluxing in ethanol with triethylamine as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One involves its interaction with specific molecular targets. The thiophene ring can coordinate with metal ions, while the spirocyclic core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One is unique due to the presence of both a thiophene ring and a diazaspiro nonane core. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-10-5-11(2-3-12-7-11)8-13(10)9-1-4-15-6-9/h1,4,6,12H,2-3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEHYVNKGLXTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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